molecular formula C7H8ClNO3S B2812830 2-Methoxy-5-methylpyridine-3-sulfonyl chloride CAS No. 1600121-55-8

2-Methoxy-5-methylpyridine-3-sulfonyl chloride

Cat. No. B2812830
M. Wt: 221.66
InChI Key: MOEVKJDZRZEFCC-UHFFFAOYSA-N
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Description

“2-Methoxy-5-methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 219715-44-3 . It has a molecular weight of 207.64 . The IUPAC name for this compound is 2-methoxy-3-pyridinesulfonyl chloride .


Synthesis Analysis

While specific synthesis methods for “2-Methoxy-5-methylpyridine-3-sulfonyl chloride” were not found, a general method for producing pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . This causes a sequential reaction to produce pyridine-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-Methoxy-5-methylpyridine-3-sulfonyl chloride” is 1S/C6H6ClNO3S/c1-11-6-5 (12 (7,9)10)3-2-4-8-6/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 309.4±27.0C at 760 mmHg . It is stored in an inert atmosphere at 2-8C .

Scientific Research Applications

Green and Expeditious Ionic Liquid Synthesis

"2-Methoxy-5-methylpyridine-3-sulfonyl chloride" derivatives have been used in the development of green and expeditious ionic liquids for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This process involves a modified Biginelli reaction, enabling the formation of analytically pure products in excellent yields under solvent-free conditions (Velpula et al., 2015).

Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives

Research has shown that 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides exhibit significant antibacterial activities against various strains like E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The chemical structures of these sulfonamide derivatives were determined using different spectroscopic techniques, highlighting the potential of "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" derivatives in developing new antibacterial agents (Mohamed, 2007).

Optically Active Sulfonated Polyanilines

The compound has been utilized in creating optically active sulfonated polyanilines, specifically poly(2-methoxyaniline-5-sulfonic acid), through electropolymerization. This application demonstrates the potential of "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" in materials science, particularly in developing polymers with unique optical properties (Strounina et al., 1999).

Novel Ionic Liquid Synthesis for Xanthene Derivatives

Another application involves the synthesis of a new ionic liquid based on "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" derivatives for promoting the synthesis of various xanthene derivatives under solvent-free conditions. This highlights the compound's role in facilitating chemical reactions, offering advantages like excellent yields, short reaction times, and green chemistry applications (Shirini et al., 2014).

Improved Nanofiltration Membranes

Research involving sulfonated aromatic diamine monomers derived from "2-Methoxy-5-methylpyridine-3-sulfonyl chloride" has led to the development of novel thin-film composite nanofiltration membranes. These membranes show enhanced water flux and dye rejection capabilities, indicating the compound's potential in water treatment and purification technologies (Liu et al., 2012).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with Hazard Statement H314 . Precautionary statements include P260-P280-P303+P361+P353-P301+P330+P331-P304+P340+P310-P305+P351+P338+P310 .

properties

IUPAC Name

2-methoxy-5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEVKJDZRZEFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylpyridine-3-sulfonyl chloride

CAS RN

1600121-55-8
Record name 2-methoxy-5-methylpyridine-3-sulfonyl chloride
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